molecular formula C9H14N2O2 B6263529 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1779426-71-9

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6263529
CAS RN: 1779426-71-9
M. Wt: 182.2
InChI Key:
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Description

5-(Tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (5-TBMPCA) is an organic compound belonging to the pyrazole family. It is a white crystalline solid that is used in laboratories for a variety of applications. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a tool for studying biochemical and physiological effects. It has also been used as an inhibitor of cytochrome P450 enzymes, as a ligand for metal ions, and as a tool for studying enzyme kinetics. Additionally, it has been used as a scavenger for reactive oxygen species, as a fluorescent probe for studying protein-ligand interactions, and as a fluorescent label for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to interact with cytochrome P450 enzymes and other proteins to modulate their activity. It is also believed to interact with metal ions and reactive oxygen species to modulate their activity. Additionally, it is believed to interact with other molecules to form fluorescent complexes that can be used to study protein-ligand and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in a variety of metabolic processes. Additionally, it has been shown to interact with metal ions and reactive oxygen species, which can lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a tool for studying biochemical and physiological effects. However, it does have some limitations. For example, it is not very soluble in water, so it may not be suitable for use in aqueous systems. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable.

Future Directions

There are a variety of potential future directions for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid. One potential direction is to further explore its mechanism of action and determine how it interacts with cytochrome P450 enzymes and other proteins to modulate their activity. Additionally, further research could be done to explore its interactions with metal ions and reactive oxygen species, and to determine its effects on biochemical and physiological processes. Finally, further research could be done to explore its potential applications in drug discovery and development.

Synthesis Methods

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl bromide in the presence of a base such as sodium hydroxide. This reaction yields 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid as a white crystalline solid. Another method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. This reaction also yields 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl hydrazine with 4-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl hydrazine", "4-methyl-1H-pyrazole-3-carboxylic acid chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl hydrazine to a solution of 4-methyl-1H-pyrazole-3-carboxylic acid chloride in a suitable solvent.", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

1779426-71-9

Product Name

5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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